![molecular formula C21H23Cl3N4O3 B12059806 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the following chemical formula:
C21H21Cl3N4O2
.Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it likely involves multiple steps. One possible approach could be the condensation of appropriate precursors followed by cyclization. further research is needed to confirm specific synthetic pathways.
Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce. It’s possible that this compound is synthesized in specialized laboratories rather than being produced on an industrial scale.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction reactions could modify its functional groups or stereochemistry.
Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at specific sites.
Other Transformations: Further investigations are needed to explore additional reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:: The major products resulting from these reactions would vary based on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.
Organic Synthesis: It could serve as a building block in complex syntheses.
Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: If proven effective, it could be developed into a drug.
Agrochemicals: Possible use in crop protection.
Mecanismo De Acción
The exact mechanism remains elusive due to limited data. researchers would investigate its interactions with specific molecular targets (e.g., receptors, enzymes) and signaling pathways.
Comparación Con Compuestos Similares
Uniqueness::
- Its specific structure sets it apart from other compounds.
- Further literature review is necessary to identify similar molecules.
Propiedades
Fórmula molecular |
C21H23Cl3N4O3 |
|---|---|
Peso molecular |
485.8 g/mol |
Nombre IUPAC |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H19ClN4O2.2ClH.H2O/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H;1H2 |
Clave InChI |
SUOZHMLTMKJQNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
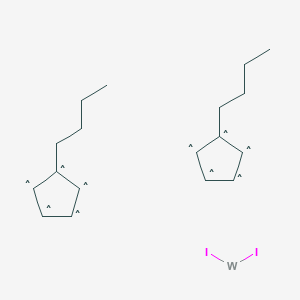

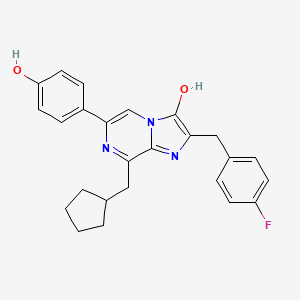

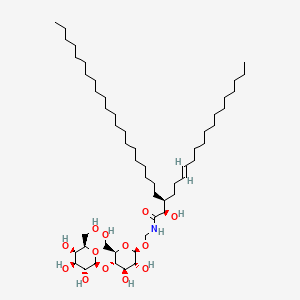
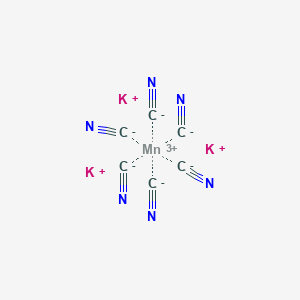
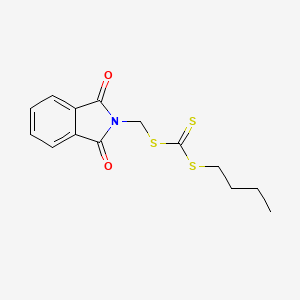
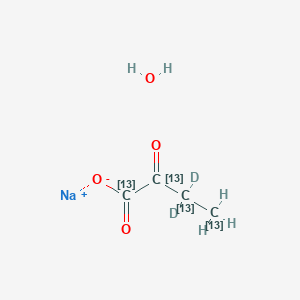
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
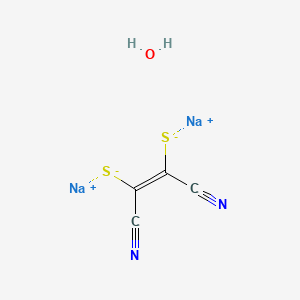
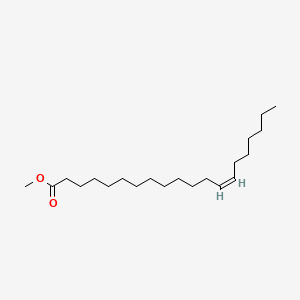
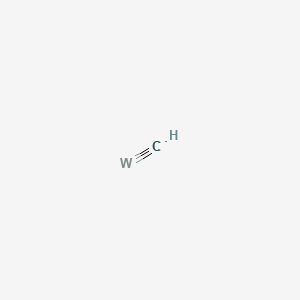
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
